3-溴-2,4-二甲基苯甲酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

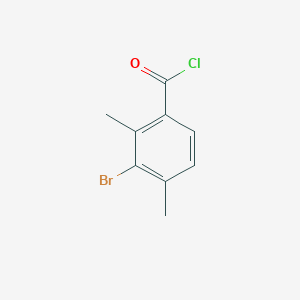

3-Bromo-2,4-dimethylbenzoyl chloride is a chemical compound with the molecular formula C9H8BrClO. It has a molecular weight of 247.52 .

Synthesis Analysis

The synthesis of 3-Bromo-2,4-dimethylbenzoyl chloride or similar compounds typically involves reactions at the benzylic position, which are very important for synthesis problems . The process might involve free radical bromination, nucleophilic substitution, and oxidation .Molecular Structure Analysis

The molecular structure of 3-Bromo-2,4-dimethylbenzoyl chloride consists of a benzene ring substituted with bromo, chloro, and two methyl groups .Chemical Reactions Analysis

Reactions at the benzylic position are significant in the chemical reactions of 3-Bromo-2,4-dimethylbenzoyl chloride. These reactions may include free radical bromination, nucleophilic substitution, and oxidation .科学研究应用

细胞毒性研究

3-溴-2,4-二甲基苯甲酰氯已在对细胞系统的影响的背景下进行了研究。例如,在研究苯扎氯铵(一种相关化合物)对结膜上皮细胞的作用时,观察到不同浓度可以剂量依赖性地诱导细胞生长停滞和细胞死亡(De Saint Jean 等人,1999)。这项研究表明了相关化合物(如 3-溴-2,4-二甲基苯甲酰氯)的潜在细胞影响。

合成和结构分析

该化合物已被用于合成各种复杂结构。例如,使用相关化合物合成了具有不同磁行为和光致变色特性的多功能单核配合物并对其进行了表征(曹等人,2015)。这些类型研究表明了该化合物在创建具有特定电子和光子特性的材料中的用途。

药物化学应用

在药物化学中,3-溴-2,4-二甲基苯甲酰氯的衍生物用于创造具有潜在治疗益处的化合物。例如,已经合成并评估了基于 1-氰基乙酰基-3,5-二甲基吡唑的新型杂环化合物,以了解其抗癌活性,展示了溴化化合物在药物发现中的作用(Metwally 等人,2016)。

催化和化学反应

该化合物在催化和化学反应中发挥作用。例如,它参与了羰基炔丙基化或与锡 (II) 卤化物和四丁基铵卤化物的炔化反应,这在合成有机化学中至关重要(Masuyama 等人,1998)。

抗菌活性

已评估了源自 3-溴-2,4-二甲基苯甲酰氯的化合物的对多种病原体的抗菌活性,表明它们在开发新的抗菌剂中的潜在用途(Buchta 等人,2004)。

作用机制

Target of Action

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are crucial in many chemical syntheses .

Mode of Action

The mode of action of 3-Bromo-2,4-dimethylbenzoyl chloride is likely to involve its interaction with a metal catalyst, such as palladium, in a Suzuki–Miyaura coupling reaction . In this process, the 3-Bromo-2,4-dimethylbenzoyl chloride would act as an electrophile, forming a bond with the metal catalyst . This is followed by a transmetalation step, where a nucleophilic organoboron reagent is transferred to the metal .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the compound would be involved in the formation of carbon-carbon bonds . This is a fundamental process in organic chemistry, underlying the synthesis of a wide range of complex molecules.

Result of Action

The result of the action of 3-Bromo-2,4-dimethylbenzoyl chloride in a Suzuki–Miyaura coupling reaction would be the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of complex organic molecules, depending on the specific reactants and conditions used .

Action Environment

The action of 3-Bromo-2,4-dimethylbenzoyl chloride is likely to be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . Additionally, the stability of 3-Bromo-2,4-dimethylbenzoyl chloride may be influenced by factors such as temperature, light, and humidity.

安全和危害

属性

IUPAC Name |

3-bromo-2,4-dimethylbenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBXVUYKBCNOGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)Cl)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide](/img/structure/B2564110.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide](/img/structure/B2564111.png)

![N-[4-[[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2564114.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-phenylacetamide](/img/structure/B2564120.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid](/img/structure/B2564123.png)

![N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide](/img/structure/B2564125.png)

![2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B2564131.png)